molecular formula C9H7BrN2O B14062532 Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- CAS No. 10227-63-1

Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo-

Cat. No.: B14062532
CAS No.: 10227-63-1
M. Wt: 239.07 g/mol
InChI Key: KFIXOTDIZPHSCV-UHFFFAOYSA-N
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Description

Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- is a chemical compound that belongs to the benzimidazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- typically involves the bromination of 1-(1H-benzimidazol-2-yl)ethanone. The process begins with the preparation of 1-(1H-benzimidazol-2-yl)ethanone, which can be synthesized by the condensation of o-phenylenediamine with acetic acid or its derivatives . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile .

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New benzimidazole derivatives with various functional groups.

    Oxidation and Reduction: Corresponding ketones or alcohols.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s pharmacological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

10227-63-1

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-bromoethanone

InChI

InChI=1S/C9H7BrN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12)

InChI Key

KFIXOTDIZPHSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)CBr

Origin of Product

United States

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